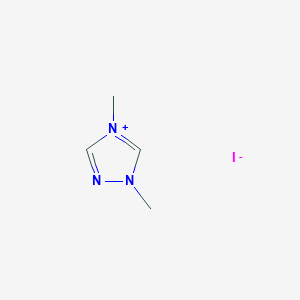

1,4-Dimethyl-1,2,4-triazolium Iodide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4-dimethyl-1,2,4-triazol-4-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N3.HI/c1-6-3-5-7(2)4-6;/h3-4H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFBMMNQDMTHGG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=[N+](C=N1)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450929 | |

| Record name | 1,4-Dimethyl-1,2,4-triazolium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120317-69-3 | |

| Record name | 1,4-Dimethyl-1,2,4-triazolium Iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dimethyl-1,2,4-triazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,4-Dimethyl-1,2,4-triazolium Iodide

Introduction: The Significance of 1,4-Dimethyl-1,2,4-triazolium Iodide

This compound is a key chemical intermediate, primarily recognized as a precursor to N-heterocyclic carbenes (NHCs). These NHCs are powerful organocatalysts and ligands in transition metal catalysis, finding applications in a myriad of chemical transformations, including oxidative Michael additions and amidations. The synthesis of this triazolium salt is therefore of considerable interest to researchers in organic synthesis, materials science, and drug development. This guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, with a focus on practical, scalable, and regioselective approaches. We will delve into the mechanistic underpinnings of the reactions, provide detailed experimental protocols, and offer insights into the characterization of the final product.

Strategic Overview of the Synthesis

The most direct and widely employed route to this compound involves a two-step process. This strategy hinges on the sequential alkylation of the 1,2,4-triazole ring system.

Step 1: Regioselective N-Methylation of 1,2,4-Triazole. The initial and most critical step is the methylation of 1,2,4-triazole to produce 1-methyl-1,2,4-triazole. The primary challenge in this step is controlling the regioselectivity, as methylation can occur at the N1 or N4 position.

Step 2: Quaternization of 1-Methyl-1,2,4-triazole. The second step involves the quaternization of the N4 position of 1-methyl-1,2,4-triazole with an appropriate methylating agent, typically methyl iodide, to yield the desired this compound.

Figure 1: A high-level overview of the two-step synthesis of this compound.

Part 1: Synthesis of 1-Methyl-1,2,4-triazole - A Deep Dive into Regioselectivity

The alkylation of 1,2,4-triazole can lead to a mixture of 1-substituted and 4-substituted isomers. For the synthesis of our target molecule, the 1-methyl isomer is the required intermediate. The regiochemical outcome of this reaction is influenced by several factors, including the choice of base, solvent, and alkylating agent.[1]

The Role of the Base and Solvent in Directing N1-Alkylation

A highly effective and scalable method for the regioselective synthesis of 1-methyl-1,2,4-triazole involves the use of sodium methoxide in methanol.[1] This method proceeds via the formation of the sodium salt of 1,2,4-triazole. The subsequent reaction with iodomethane preferentially yields the 1-methyl isomer. This preference can be attributed to a combination of steric and electronic factors. The N1 position is generally more nucleophilic and sterically accessible for alkylation.

Experimental Protocol: Synthesis of 1-Methyl-1,2,4-triazole

This protocol is adapted from a scalable procedure and is designed to be robust and reproducible.[1]

Materials:

-

1,2,4-Triazole

-

Sodium methoxide (25% in methanol)

-

Iodomethane

-

Methanol

-

Chloroform

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-triazole in methanol.

-

Deprotonation: Cool the solution in an ice bath and slowly add a stoichiometric equivalent of sodium methoxide solution. Stir the resulting suspension for 30 minutes at room temperature.

-

Methylation: Add a slight excess of iodomethane to the suspension. Stir the reaction mixture at room temperature overnight.

-

Work-up: Remove the methanol under reduced pressure. To the resulting residue, add water and perform a continuous extraction with chloroform overnight.

-

Purification: Dry the combined chloroform extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by short-path distillation under a controlled vacuum to yield spectroscopically pure 1-methyl-1,2,4-triazole.[1]

Figure 2: Workflow for the synthesis of 1-methyl-1,2,4-triazole.

Part 2: Quaternization to this compound

The second and final step in the synthesis is the quaternization of the N4 position of 1-methyl-1,2,4-triazole. This is a classic SN2 reaction where the lone pair of electrons on the N4 nitrogen atom attacks the methyl group of methyl iodide, displacing the iodide ion.

Reaction Conditions: Solvent vs. Neat

This quaternization can be carried out under various conditions. One effective method involves reacting 1-methyl-1,2,4-triazole with an excess of methyl iodide in a suitable solvent like methanol.[2] Alternatively, for a more atom-economical and potentially faster reaction, the quaternization can be performed under neat (solvent-free) conditions at an elevated temperature.

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure and is designed for high yield and purity.[2]

Materials:

-

1-Methyl-1,2,4-triazole

-

Iodomethane

-

Methanol

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1,2,4-triazole (1.0 equivalent) in a minimal amount of methanol.

-

Quaternization: Add a significant excess of iodomethane (e.g., 2.2 equivalents). It is crucial to handle iodomethane with care in a well-ventilated fume hood due to its toxicity and volatility.[2]

-

Reaction: The reaction flask should be wrapped in aluminum foil to protect the light-sensitive product from degradation.[2] Allow the reaction to proceed at room temperature for an extended period (e.g., 96 hours). The progress can be monitored by the formation of a precipitate.

-

Isolation and Purification: Upon completion, the product often crystallizes from the reaction mixture. The crystalline solid can be collected by filtration. To maximize recovery, the filtrate can be concentrated, and the residue triturated with diethyl ether to precipitate any remaining product. The collected solid should be washed with diethyl ether and dried under vacuum. The product, this compound, is a white to off-white crystalline solid.[2]

Comparative Summary of Synthesis Parameters

| Parameter | Step 1: N-Methylation | Step 2: Quaternization |

| Starting Material | 1,2,4-Triazole | 1-Methyl-1,2,4-triazole |

| Reagents | Sodium methoxide, Iodomethane | Iodomethane |

| Solvent | Methanol | Methanol (or neat) |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Typical Yield | ~63% (after distillation)[1] | >95% |

| Purification | Distillation | Crystallization/Trituration |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized product.

-

Appearance: White to light yellow or light orange crystalline powder.[3]

-

Melting Point: 120-125 °C.

-

1H NMR Spectroscopy: The 1H NMR spectrum is expected to show three distinct singlets. One for the N1-methyl protons, another for the N4-methyl protons, and two signals for the C3-H and C5-H protons of the triazolium ring. The downfield shift of the ring protons is indicative of the positively charged aromatic system.

-

13C NMR Spectroscopy: The 13C NMR spectrum will show signals for the two methyl carbons and the two triazolium ring carbons (C3 and C5).

-

Mass Spectrometry (ESI-MS): Positive ion mode will show a peak corresponding to the 1,4-dimethyl-1,2,4-triazolium cation.

Conclusion and Future Outlook

The synthesis of this compound is a well-established and reproducible process. The key to a successful synthesis lies in the careful control of regioselectivity during the initial N-methylation of 1,2,4-triazole. The subsequent quaternization is a straightforward and high-yielding reaction. As the demand for novel N-heterocyclic carbenes and ionic liquids continues to grow, robust and scalable synthetic routes to their precursors, such as the one detailed in this guide, will remain of paramount importance to the chemical research community.

References

-

Belletire, J. L., Bills, R. A., & Shackelford, S. A. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole. Defense Technical Information Center. Retrieved from [Link]

- Belletire, J. L., & Shackelford, S. A. (2006). A Practical Methylation Procedure for (1H)-1,2,4-Triazole.

Sources

chemical and physical properties of 1,4-Dimethyl-1,2,4-triazolium Iodide

An In-Depth Technical Guide to the Chemical and Physical Properties of 1,4-Dimethyl-1,2,4-triazolium Iodide

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and applications of this compound (CAS No. 120317-69-3). As a member of the triazolium-based ionic liquid family, this compound has garnered significant interest as a versatile catalyst and a precursor to N-heterocyclic carbene (NHC) ligands. This document consolidates critical data for researchers, chemists, and drug development professionals, covering its structural attributes, spectroscopic profile, physicochemical parameters, and catalytic utility in modern organic synthesis. Safety, handling, and storage protocols are also detailed to ensure proper laboratory use.

Molecular Structure and Chemical Identity

This compound is a quaternary ammonium salt featuring a five-membered triazole ring. The positive charge is delocalized across the heterocyclic system, which is key to its stability and chemical behavior. The presence of two distinct methyl groups, one at the N1 position and the other at the N4 position, results in an asymmetric cationic structure.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers and Core Properties

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1,4-dimethyl-1,2,4-triazol-4-ium iodide | [1] |

| CAS Number | 120317-69-3 | [1][2][3][4] |

| Molecular Formula | C₄H₈IN₃ | [1][2][4][5] |

| Molecular Weight | 225.03 g/mol | [1][2][3][4] |

| InChI Key | IMFBMMNQDMTHGG-UHFFFAOYSA-M | [1][2][6] |

| SMILES String | CN1C=C.[I-] |[1][2][3] |

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound is typically achieved through the quaternization of a substituted triazole. A common and direct method involves the N-alkylation of 1-methyl-1,2,4-triazole with methyl iodide. In this Sₙ2 reaction, the lone pair of electrons on the N4 nitrogen atom of the triazole ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion serves as the resulting counter-ion.

Caption: General workflow for the synthesis of this compound.

Illustrative Experimental Protocol

-

Preparation: To a solution of 1-methyl-1,2,4-triazole (1.0 eq) in anhydrous acetonitrile (10 mL/g of triazole) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl iodide (1.1 eq).

-

Reaction: Stir the mixture at room temperature for 24-48 hours or at a gentle reflux (e.g., 40-50 °C) for 6-12 hours. The progress can be monitored by TLC. As the reaction proceeds, a white or pale-yellow precipitate will form.

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with cold diethyl ether or another suitable non-polar solvent to remove any unreacted starting materials and impurities.

-

Drying: Dry the resulting white to light-yellow crystalline powder under high vacuum to remove residual solvent. The product should be stored under an inert atmosphere to prevent moisture absorption.[7]

Spectroscopic Profile

While specific spectra are proprietary to databases, the expected spectroscopic data can be inferred from the molecular structure.[8]

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ would show three distinct signals:

-

A singlet around 3.9-4.2 ppm corresponding to the three protons of the N1-methyl group.

-

A singlet around 4.2-4.5 ppm corresponding to the three protons of the N4-methyl group, likely shifted slightly downfield due to the positive charge on the adjacent nitrogen.

-

Two singlets in the aromatic region, typically between 9.0 and 11.0 ppm, corresponding to the C-H protons on the triazolium ring. The proton at the C5 position is generally more downfield than the proton at the C3 position.

-

-

¹³C NMR: The spectrum would show four signals: two for the methyl carbons (typically in the 35-45 ppm range) and two for the aromatic carbons of the triazolium ring (in the 140-150 ppm range).

-

FT-IR: The infrared spectrum would exhibit characteristic peaks for C-H stretching of the methyl and aromatic groups (~2900-3100 cm⁻¹), C=N and C-N stretching vibrations within the triazole ring (~1400-1600 cm⁻¹), and various bending vibrations. The overall spectrum is characteristic of the heterocyclic ring structure.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would prominently show the cationic species [C₄H₈N₃]⁺ at m/z 98.1.

Physicochemical Properties

The compound presents as a solid at room temperature, with properties characteristic of an organic salt.[2] Its ionic nature dictates its high melting point, low volatility, and solubility in polar solvents.

Table 2: Summary of Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | White to light yellow to light orange powder or crystals | [7][9] |

| Physical Form | Solid | [2] |

| Melting Point | 118-125 °C | [2][6][7] |

| Purity | Typically ≥95% to ≥98% | [2][3][10] |

| Topological Polar Surface Area (TPSA) | 21.7 Ų |[3][6] |

Thermal Stability

With a melting point well above 100 °C, this compound is thermally stable under typical laboratory conditions. Studies on related 1,2,4-triazolium ionic liquids confirm that this class of compounds generally possesses good thermal stability, which is a crucial property for their application as catalysts or electrolytes in reactions that require heating.[11]

Solubility and Electrical Conductivity

As an ionic salt, this compound is expected to be soluble in polar solvents such as water, methanol, DMSO, and acetonitrile, and insoluble in non-polar solvents like hexanes and diethyl ether.

A conductometric investigation in binary aqueous solutions of benzylamine and benzamide demonstrated its behavior as an electrolyte.[12] Key findings from this study include:

-

Molar conductivity decreases with increasing concentration , which is typical for electrolytes due to increased ion-ion interactions.[12]

-

Molar conductivity increases with increasing temperature , attributed to the higher mobility of ions at elevated temperatures.[12]

These properties underscore its potential use in electrochemical applications where ionic conductivity is required.

Reactivity and Applications in Catalysis

This compound is primarily valued in the field of organic synthesis as a stable precursor to N-heterocyclic carbenes (NHCs). Upon deprotonation of the C5 proton with a suitable base, it forms a highly reactive carbene that can serve as a potent organocatalyst or as a ligand for transition metals.

Its primary applications include:

In these roles, it facilitates transformations under milder conditions and can offer greater control over product selectivity, making it a valuable tool for constructing complex molecules.[13]

Caption: Catalytic cycle involving an NHC generated from the triazolium precursor.

Safety, Handling, and Storage

Hazard Identification

This compound is classified as a hazardous substance that requires careful handling.

Storage and Handling Recommendations

To maintain its integrity and ensure safety, the following storage conditions are recommended:

-

Temperature: Store in a refrigerator at 2–8 °C.[7]

-

Atmosphere: Keep under an inert gas (e.g., Nitrogen or Argon) to prevent degradation from air and moisture.[7][9]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[9]

Conclusion

This compound is a well-characterized organic salt with a valuable profile for synthetic chemistry. Its defined physicochemical properties, including its solid state, high melting point, and predictable solubility, make it a reliable reagent. Its primary significance lies in its role as a stable and accessible precursor to N-heterocyclic carbene catalysts, which are instrumental in a variety of modern organic transformations. Proper adherence to safety and handling protocols is essential when working with this compound due to its corrosive nature and potential to cause serious eye damage. This guide provides the foundational knowledge required for its effective and safe utilization in a research and development setting.

References

- The Role of this compound in Modern C

-

This compound | C4H8IN3 | CID 10987916 - PubChem. (URL: [Link])

-

This compound - CAS:120317-69-3 - Sunway Pharm Ltd. (URL: [Link])

-

1-Alkyl-4-Amino-1.2.4-Triazolium Salts, New Families of Ionic Liquids - DTIC. (URL: [Link])

-

Physicochemical and Thermal Properties for a Series of 1-Alkyl-4-methyl-1,2,4-triazolium Bis(trifluoromethylsulfonyl)imide Ionic Liquids | Request PDF - ResearchGate. (URL: [Link])

-

This compound CAS#: 120317-69-3; ChemWhat Code: 41862. (URL: [Link])

-

1-Ethyl-4-butyl-1,2,4-triazolium acetyl amino acid ionic liquids: preparation and characterization of physicochemical properties - NIH. (URL: [Link])

-

Dimethyl-4H-1,2,4-Triazolium Iodide in Binary Aqueous Solutions of Benzylamine and Benzamide - AIP Publishing. (URL: [Link])

-

Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids - ResearchGate. (URL: [Link])

-

This compound, 95% | 120317-69-3 - J&K Scientific. (URL: [Link])

-

1-Ethyl-4-butyl-1,2,4-triazolium acetyl amino acid ionic liquids - RSC Publishing. (URL: [Link])

-

Crystal and molecular structure of series of triphilic ionic liquid-crystalline materials based on the 1,2,4-triazolium cation. (URL: [Link])

-

SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING - IJRPC. (URL: [Link])

-

Thermal Responsiveness of 1,2,4-Triazolium-Based Poly(ionic liquid)s and Their Applications in Dye Extraction and Smart Switch - NIH. (URL: [Link])

-

FT-IR spectra of control and treated 1,2,4-triazole. - ResearchGate. (URL: [Link])

Sources

- 1. This compound | C4H8IN3 | CID 10987916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,4-二甲基-4H-1,2,4-碘化三唑鎓 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. alfachemic.com [alfachemic.com]

- 7. This compound CAS#: 120317-69-3 [m.chemicalbook.com]

- 8. This compound(120317-69-3) 1H NMR spectrum [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. jk-sci.com [jk-sci.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1,4-Dimethyl-1,2,4-triazolium Iodide: A Versatile N-Heterocyclic Carbene Precursor

CAS Number: 120317-69-3 Molecular Formula: C₄H₈IN₃ Molecular Weight: 225.03 g/mol

Abstract

This technical guide provides a comprehensive overview of 1,4-Dimethyl-1,2,4-triazolium Iodide, a key N-heterocyclic carbene (NHC) precursor with significant applications in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development and related fields. It details the compound's physicochemical properties, provides a robust synthesis protocol, and explores its catalytic applications, particularly in oxidative Michael additions, amidation/azidation, and asymmetric acylation reactions. Furthermore, this guide delves into the mechanistic underpinnings of its catalytic activity and discusses its potential biological significance. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction: The Rise of a Versatile Catalyst Precursor

This compound has emerged as a compound of significant interest within the scientific community, primarily for its role as a stable and accessible precursor to a highly reactive N-heterocyclic carbene (NHC). These carbenes are powerful organocatalysts that have revolutionized numerous chemical transformations. The unique electronic properties of the triazolium ring system, combined with the steric and electronic influence of the two methyl groups, make the corresponding NHC an effective catalyst for a variety of organic reactions. This guide aims to provide a detailed exploration of this compound, from its fundamental properties to its practical applications in the laboratory.

Physicochemical Properties

This compound is a white to light yellow or light orange crystalline powder. It is a salt consisting of a 1,4-dimethyl-1,2,4-triazolium cation and an iodide anion. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 120317-69-3 | [1][2][3][4][5] |

| Molecular Formula | C₄H₈IN₃ | [2][3] |

| Molecular Weight | 225.03 g/mol | [1][2][3] |

| Appearance | White to light yellow/orange powder/crystal | |

| Melting Point | 120-125 °C | [1] |

| Purity | Typically ≥95% | [1] |

| SMILES | C[n+]1cn(C)cn1.[I-] | [2] |

| InChI | 1S/C4H8N3.HI/c1-6-3-5-7(2)4-6;/h3-4H,1-2H3;1H/q+1;/p-1 | [1] |

Synthesis of this compound

The synthesis of this compound can be readily achieved through the quaternization of 1-methyl-1,2,4-triazole with methyl iodide.[6][7] This two-step process begins with the regioselective methylation of 1H-1,2,4-triazole to yield 1-methyl-1,2,4-triazole, which is then further methylated to the desired product.

Step 1: Synthesis of 1-Methyl-1,2,4-triazole

A practical method involves the reaction of the sodium salt of 1,2,4-triazole with iodomethane.[7]

-

Protocol:

-

Prepare the sodium salt of (1H)-1,2,4-triazole by reacting it with sodium methoxide in methanol.

-

To the resulting solution, add iodomethane.

-

The reaction mixture is then worked up to isolate the 1-methyl-1,2,4-triazole. This often involves extraction and distillation for purification.[7]

-

Step 2: Synthesis of this compound

The second step involves the quaternization of the N4 position of 1-methyl-1,2,4-triazole.

-

Detailed Protocol:

-

In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1-methyl-1,2,4-triazole in methanol.[6]

-

Add an excess of iodomethane to the solution. The use of excess iodomethane drives the reaction to completion.[6]

-

Flush the flask with nitrogen and allow the reaction to proceed at room temperature for an extended period (e.g., 96 hours).[6]

-

The product, this compound, will precipitate as a crystalline solid.

-

The solid can be collected by filtration, washed with a suitable solvent like ether, and dried under vacuum.[6]

-

It is important to handle iodomethane with care as it is toxic and volatile. The final product is light-sensitive and should be stored in a dark, dry place.[6]

"1H-1,2,4-Triazole" [fillcolor="#FBBC05"]; "1-Methyl-1,2,4-triazole" [fillcolor="#FBBC05"]; "1,4-Dimethyl-1,2,4-triazolium_Iodide" [shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

"1H-1,2,4-Triazole" -> "1-Methyl-1,2,4-triazole" [label="1. NaOMe, MeOH\n2. CH₃I"]; "1-Methyl-1,2,4-triazole" -> "1,4-Dimethyl-1,2,4-triazolium_Iodide" [label="CH₃I, MeOH"]; }

Synthesis of this compound.

Catalytic Applications as an N-Heterocyclic Carbene Precursor

The primary utility of this compound lies in its role as a precursor to the corresponding N-heterocyclic carbene. This is achieved through deprotonation at the C5 position of the triazolium ring using a suitable base. The resulting carbene is a strong nucleophile and a versatile catalyst.

Triazolium [label="this compound"]; Carbene [label="N-Heterocyclic Carbene", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Triazolium -> Carbene [label="Base (e.g., DBU, KHMDS)\n- HI"]; }

Formation of the N-Heterocyclic Carbene.

This NHC is particularly effective in catalyzing a range of important organic transformations:

Oxidative Michael Addition Reactions

In the presence of an oxidant, the NHC generated from this compound can catalyze the oxidative Michael addition of various nucleophiles to α,β-unsaturated compounds. This reaction is valuable for the formation of carbon-carbon and carbon-heteroatom bonds.

Oxidative Amidation and Azidation

The NHC catalyst also facilitates oxidative amidation and azidation reactions. These processes are crucial for the synthesis of amides and azides, which are important functional groups in pharmaceuticals and other bioactive molecules.

Asymmetric Acylation

While this compound itself is achiral, its derivatives with chiral substituents can be employed in asymmetric acylation reactions. These reactions are vital for the synthesis of enantiomerically enriched compounds, a critical aspect of modern drug development.

Representative Catalytic Cycle: Oxidative Esterification

NHC [label="N-Heterocyclic Carbene", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Aldehyde [label="Aldehyde (RCHO)"]; Breslow [label="Breslow Intermediate"]; Acyl_azolium [label="Acyl Azolium Intermediate"]; Alcohol [label="Alcohol (R'OH)"]; Ester [label="Ester (RCOOR')"];

NHC -> Breslow [label="+ Aldehyde"]; Breslow -> Acyl_azolium [label="Oxidant"]; Acyl_azolium -> Ester [label="+ Alcohol"]; Ester -> NHC [label="- Product"]; }

Generalized NHC Catalytic Cycle for Oxidative Esterification.

Biological Activities of Triazolium Salts

While specific studies on the biological activity of this compound are not extensively documented in the available search results, the broader class of triazolium salts has garnered significant attention for their potential as bioactive molecules. Research has shown that various triazolium derivatives exhibit a range of biological activities, including:

-

Antifungal Activity: Many azole-containing compounds are known for their antifungal properties, and triazolium salts are being investigated as potential new antifungal agents.

-

Antibacterial Activity: Certain triazolium salts have demonstrated efficacy against various bacterial strains.

-

Anticancer Activity: The anticancer potential of some triazolium-based compounds is an active area of research.

These biological activities are often attributed to the ability of the triazolium cation to interact with biological membranes and interfere with cellular processes.

Characterization

The characterization of this compound is typically performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the two protons on the triazolium ring. The chemical shifts will be influenced by the positive charge on the heterocyclic ring.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton, with characteristic shifts for the methyl carbons and the carbons of the triazolium ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum can be used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the cation (C₄H₈N₃⁺) and the overall mass of the compound.

While specific spectral data for this compound was not found in the provided search results, general principles of NMR and other spectroscopic techniques can be applied for its characterization.[8][9][10][11][12]

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazard Classification: It is known to cause serious eye damage.[1]

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible substances. It should be protected from light.[2][6]

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile compound in the field of organic synthesis. Its utility as a stable precursor to a highly active N-heterocyclic carbene makes it a key tool for catalyzing a range of important chemical transformations. This technical guide has provided a comprehensive overview of its properties, synthesis, catalytic applications, and safety considerations. As research into NHC catalysis continues to expand, it is anticipated that the applications of this compound and its derivatives will continue to grow, offering new possibilities for the efficient and selective synthesis of complex molecules.

References

- Belletire, J. L., Bills, R. A., & Shackelford, S. A. (n.d.). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint).

- Juen, M. A., Wunderlich, C. H., Nußbaumer, F., Tollinger, M., Kontaxis, G., Konrat, R., Hansen, D. F., & Kreutz, C. (n.d.). Supporting Information - Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. ScienceOpen.

- SUPPORTING M

- CAS 120317-69-3 this compound - Catalysts / Alfa Chemistry. (n.d.). Alfa Chemistry.

- S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. (n.d.). The Royal Society of Chemistry.

- 1,4-Dimethyl-4H-1,2,4-triazolium iodide 95% | 120317-69-3. (n.d.). Sigma-Aldrich.

- Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (2025, August 6).

- Asymmetric synthesis of N–N axially chiral compounds via organocatalytic atroposelective N-acyl

- 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.

- Giraldi, V., Magagnano, G., Giacomini, D., Cozzi, P. G., & Gualandi, A. (n.d.).

- 1,4-Dimethyl-4H-1,2,4-triazolium iodide. (n.d.). ChemScene.

- Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (n.d.). Chemical Reviews.

- Organocatalytic Reactions Enabled by N-Heterocyclic Carbenes. (n.d.). PMC.

- Formation and decomposition of 1,2,4‐triazolium carbene at m/z 545.... (n.d.).

- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (n.d.). Williams College.

- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.

- ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Educ

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). PMC.

- This compound | CAS 120317-69-3. (n.d.). Santa Cruz Biotechnology.

- This compound CAS#: 120317-69-3; ChemWhat Code: 41862. (n.d.).

- This compound | 120317-69-3. (n.d.). TCI Chemicals.

- Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles. (n.d.). NIH.

- Triazine Based N-Heterocyclic Carbenes - Synthesis, Coordination and Catalysis. (2015, July 9). -ORCA - Cardiff University.

-

I2/DMSO-Enabled Cascade Michael Addition/Oxidative Cyclization: Access to Imidazo[2,1-b][6][9]thiadiazoles | Request PDF. (2026, January 3). ResearchGate.

- Redox Active N-Heterocyclic Carbenes in Oxidative NHC C

- This compound | 120317-69-3. (n.d.). TCI Chemicals.

Sources

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | 120317-69-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. thno.org [thno.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. alfachemic.com [alfachemic.com]

molecular weight of 1,4-Dimethyl-1,2,4-triazolium Iodide

An In-Depth Technical Guide to 1,4-Dimethyl-1,2,4-triazolium Iodide for Research Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a significant compound in contemporary chemical research. The document delineates its core physicochemical properties, with a primary focus on its molecular weight, and extends to its structural characteristics, synthesis, and diverse applications. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights into its catalytic and electrochemical behavior, alongside practical protocols for its application and handling.

Introduction

This compound, a member of the triazolium-based ionic liquids (ILs), has garnered attention for its unique set of properties, including high thermal stability, chemical stability, and ionic conductivity.[1] These characteristics make it a versatile tool in various scientific domains. As a molten salt with a melting point typically below 100°C, it serves as a catalyst and a medium for chemical reactions, and its electrochemical properties are a subject of ongoing research.[1] This guide synthesizes critical data to facilitate its effective use in laboratory and development settings.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The molecular weight is a cornerstone for all stoichiometric calculations, solution preparations, and analytical interpretations.

| Property | Value | Source(s) |

| Molecular Weight | 225.03 g/mol | [2][3][4][5][6][7] |

| Molecular Formula | C₄H₈IN₃ | [2][3][4][6] |

| CAS Number | 120317-69-3 | [2][3] |

| Appearance | White to very pale yellow crystalline powder | [8][9] |

| Melting Point | 118-125 °C | [8] |

| IUPAC Name | 1,4-dimethyl-1,2,4-triazol-4-ium iodide | [2] |

Chemical Structure and Identification

This compound is an ionic compound consisting of a 1,4-dimethyl-1,2,4-triazolium cation and an iodide anion. The positive charge is located on the triazolium ring, a five-membered heterocycle with three nitrogen atoms. This ionic structure is fundamental to its properties as an ionic liquid.

Caption: Workflow for experimental conductivity determination.

Safety, Handling, and Storage

Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazards: this compound is classified as causing serious eye damage (GHS05, H318). Appropriate personal protective equipment (PPE), including eye shields and gloves, is mandatory. * Storage: The compound is sensitive to light and moisture. [9]It should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C. [8][9]* Incompatibilities: Avoid contact with strong oxidizing agents. [9]

Conclusion

This compound is a well-characterized ionic liquid with a definitive molecular weight of 225.03 g/mol . Its utility as a catalyst in organic synthesis and as a subject for fundamental physicochemical studies makes it a valuable compound for the modern researcher. Understanding its properties, applications, and handling requirements is essential for leveraging its full potential in scientific discovery and development.

References

-

This compound | C4H8IN3 | CID 10987916 . PubChem. [Link]

-

This compound CAS#: 120317-69-3 . ChemWhat. [Link]

-

This compound - CAS:120317-69-3 . Sunway Pharm Ltd. [Link]

-

Dimethyl-4H-1,2,4-Triazolium Iodide in Binary Aqueous Solutions of Benzylamine and Benzamide . AIP Publishing. [Link]

-

Effect of triazolium-based ionic liquid (1, 4-dimethyl- 4H-1, 2, 4-triazolium iodide) on volumetric and ultrasonic properties of binary aqueous solutions of benzamide/benzylamine: experimental and computational study . Taylor & Francis Online. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. This compound | C4H8IN3 | CID 10987916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound - CAS:120317-69-3 - Sunway Pharm Ltd [3wpharm.com]

- 7. 1,4-Dimethyl-1H-1,2,4-triazol-4-iumiodid 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound CAS#: 120317-69-3 [m.chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Spectroscopic Analysis of 1,4-Dimethyl-1,2,4-triazolium Iodide: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,4-Dimethyl-1,2,4-triazolium Iodide, a key intermediate in the synthesis of N-heterocyclic carbenes (NHCs) and a compound of significant interest in organocatalysis and materials science. This document details the theoretical underpinnings and practical considerations for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a definitive, publicly available repository of the complete raw spectral data for this compound is not readily accessible, this guide synthesizes established principles and data from analogous structures to provide a robust framework for its spectroscopic analysis.

Introduction: The Significance of this compound

This compound serves as a crucial precursor to a specific class of N-heterocyclic carbenes. NHCs have emerged as powerful tools in modern chemistry, finding applications as organocatalysts and ligands for transition metals. The purity and structural integrity of the triazolium salt precursor are paramount to the successful synthesis and performance of the corresponding NHC. Therefore, a thorough spectroscopic characterization is not merely a routine analysis but a critical quality control step. This guide addresses the "how" and "why" of applying fundamental spectroscopic techniques to this important molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.

Expected ¹H NMR Spectral Features

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The key resonances to anticipate are:

-

Triazolium Ring Protons (C-H): The two protons on the triazolium ring (at positions 3 and 5) are chemically equivalent in a symmetric environment and are expected to appear as a sharp singlet. Due to the positive charge on the heterocyclic ring, these protons are significantly deshielded and will appear at a downfield chemical shift, likely in the range of δ 9.0 - 10.0 ppm . The exact chemical shift can be influenced by the solvent and concentration. For instance, in DMSO-d₆, a common solvent for ionic liquids, these protons would be readily identifiable in this region.

-

N-Methyl Protons (N-CH₃): The two methyl groups attached to the nitrogen atoms (at positions 1 and 4) are also chemically equivalent. They will give rise to a single, sharp singlet. These protons will be found further upfield compared to the ring protons, typically in the region of δ 3.8 - 4.5 ppm .

Expected ¹³C NMR Spectral Features

The proton-decoupled ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The expected signals are:

-

Triazolium Ring Carbons (C-H): The two equivalent carbons of the triazolium ring bonded to hydrogen will appear as a single resonance. Given their position in a heteroaromatic, positively charged ring, they are expected to be significantly downfield, likely in the range of δ 140 - 150 ppm .

-

N-Methyl Carbons (N-CH₃): The two equivalent methyl carbons will give rise to a single peak at a much higher field, anticipated in the range of δ 35 - 45 ppm .

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra of this compound is crucial for accurate analysis.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of ionic compounds.

-

Instrument Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical solvent peak, ensuring high resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to encompass the expected carbon resonances (e.g., 0-160 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to confirm the proton ratios.

-

Causality in Experimental Choices:

-

Choice of Solvent: The selection of a deuterated solvent is critical for the NMR experiment. The solvent must be able to dissolve the analyte and should have a well-defined residual peak for referencing. For ionic compounds like this compound, polar aprotic solvents like DMSO-d₆ are often ideal as they prevent proton exchange with the analyte.

-

Spectrometer Frequency: A higher magnetic field strength (and thus higher operating frequency) increases the chemical shift dispersion, which is crucial for resolving closely spaced peaks and simplifying spectral interpretation.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and the overall vibrational modes of a molecule. For this compound, the IR spectrum will be characterized by vibrations of the triazolium ring and the methyl groups.

Expected IR Spectral Features

The key absorption bands anticipated in the IR spectrum of this compound are:

-

C-H Stretching (Aromatic/Heteroaromatic): The C-H stretching vibrations of the triazolium ring are expected to appear as a series of weak to medium bands above 3000 cm⁻¹, typically in the 3100-3200 cm⁻¹ region.

-

C-H Stretching (Aliphatic): The C-H stretching vibrations of the methyl groups will be observed as stronger bands in the 2900-3000 cm⁻¹ region.

-

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the triazolium ring will give rise to a series of characteristic absorptions in the fingerprint region, typically between 1500 cm⁻¹ and 1650 cm⁻¹ .

-

C-H Bending: The in-plane and out-of-plane bending vibrations of the ring C-H bonds and the methyl C-H bonds will appear at lower wavenumbers, contributing to the complex pattern in the fingerprint region (below 1500 cm⁻¹).

Experimental Protocol: IR Spectroscopy

As this compound is a solid, a common and effective method for obtaining its IR spectrum is the Potassium Bromide (KBr) pellet technique.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands.

-

Causality in Experimental Choices:

-

KBr Pellet Technique: This method is chosen for solid samples because KBr is transparent to infrared radiation over a wide range of wavenumbers and provides a solid matrix to hold the sample in the beam path. Proper grinding is essential to minimize scattering of the infrared radiation, which can lead to a sloping baseline and distorted peak shapes.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For an ionic compound like this compound, Electrospray Ionization (ESI) is the most suitable ionization method.

Expected Mass Spectral Features

-

Molecular Ion Peak: In positive ion mode ESI-MS, the spectrum will be dominated by the cationic part of the molecule, [C₄H₈N₃]⁺. The theoretical exact mass of this cation is 98.0718 m/z . A high-resolution mass spectrometer should detect this ion with high accuracy.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced in the mass spectrometer. Potential fragmentation pathways for the 1,4-dimethyl-1,2,4-triazolium cation could involve the loss of neutral molecules such as methyl radical (CH₃•), acetonitrile (CH₃CN), or cleavage of the triazole ring. The iodide anion (I⁻) would be observed in the negative ion mode at m/z 126.904 .

Experimental Protocol: Mass Spectrometry

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.

-

-

Instrumentation and Data Acquisition:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through an HPLC system.

-

Acquire the mass spectrum in positive ion mode to detect the cation.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-300 m/z).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to obtain a stable and intense signal for the molecular ion.

-

-

Data Analysis:

-

Identify the peak corresponding to the molecular ion of the cation.

-

If fragmentation is observed, propose plausible fragmentation pathways based on the detected fragment ions.

-

Causality in Experimental Choices:

-

Electrospray Ionization (ESI): ESI is the method of choice for pre-charged and polar molecules like ionic liquids. It allows the transfer of ions from solution to the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact cation.

Data Summary and Visualization

To facilitate a clear understanding and comparison of the expected spectroscopic data, the following tables and diagrams are provided.

Tabulated Spectroscopic Data (Expected)

| Spectroscopic Technique | Expected Data |

| ¹H NMR (DMSO-d₆) | δ 9.0 - 10.0 ppm (s, 2H, triazolium C-H) δ 3.8 - 4.5 ppm (s, 6H, N-CH₃) |

| ¹³C NMR (DMSO-d₆) | δ 140 - 150 ppm (triazolium C-H) δ 35 - 45 ppm (N-CH₃) |

| IR (KBr Pellet) | ~3150 cm⁻¹ (C-H stretch, aromatic) ~2950 cm⁻¹ (C-H stretch, aliphatic) ~1600-1500 cm⁻¹ (C=N, C=C stretch) |

| Mass Spec (ESI+) | m/z 98.0718 ([C₄H₈N₃]⁺) |

Experimental Workflow Visualization

An In-depth Technical Guide to the Solubility of 1,4-Dimethyl-1,2,4-triazolium Iodide in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of 1,4-Dimethyl-1,2,4-triazolium Iodide, an ionic liquid (IL) of interest in various chemical and pharmaceutical applications. Given the nascent state of publicly available quantitative data for this specific compound, this document focuses on the foundational principles governing its solubility and provides detailed, field-proven methodologies for its empirical determination.

Introduction: Understanding the Solubility of Ionic Liquids

Ionic liquids, salts with melting points below 100°C, represent a unique class of solvents with tunable physicochemical properties. Their solubility is a complex interplay between the constituent cation and anion and the properties of the solvent. For this compound, the relatively small, polarizable iodide anion and the methylated triazolium cation suggest a predisposition for solubility in polar solvents. The general principle of "like dissolves like" is a useful starting point; solvents with higher polarity are more likely to effectively solvate the ions and overcome the lattice energy of the ionic liquid.

The dissolution of an ionic liquid in a molecular solvent can be conceptually broken down into three steps:

-

Overcoming the IL's lattice energy: Energy is required to separate the cations and anions from their crystal lattice.

-

Disrupting solvent-solvent interactions: Energy is needed to create a cavity in the solvent to accommodate the ions.

-

Solvation of the ions: Energy is released as the solvent molecules arrange themselves around the individual ions.

The overall enthalpy of the solution, and thus the solubility, is determined by the balance of these energy changes.

Theoretical Considerations and Qualitative Solubility Profile

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Water, Methanol, Ethanol) | High | These solvents can engage in hydrogen bonding and have high dielectric constants, which facilitates the solvation of both the cation and the iodide anion. A study on the conductivity of 1,4-dimethyl-4H-1,2,4-triazolium iodide in aqueous solutions confirms its solubility in water.[1] |

| Polar Aprotic (e.g., DMSO, Acetonitrile, Acetone) | Moderate to High | These solvents have large dipole moments and can effectively solvate the cation. Dimethyl sulfoxide (DMSO) is known to be a powerful solvent for a wide range of organic and inorganic compounds, including many ionic liquids. |

| Nonpolar (e.g., Hexane, Toluene, Diethyl Ether) | Low to Insoluble | The lack of polarity in these solvents makes it energetically unfavorable to solvate the charged ions of the ionic liquid. |

It is important to note that these are predictions. Empirical determination is necessary for accurate quantitative data.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following is a robust, self-validating protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved ionic liquid.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected solvents (analytical grade or higher)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Analytical balance (± 0.0001 g)

-

Centrifuge

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer or HPLC system

-

Syringe filters (0.45 µm pore size)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol

-

Preparation of a Calibration Curve:

-

Accurately prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance (using UV-Vis) or peak area (using HPLC) for each standard.

-

Plot a graph of absorbance/peak area versus concentration and determine the equation of the line. This will be used to determine the concentration of the unknown saturated solution.

-

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled shaker or on a stirrer with a controlled temperature bath.

-

-

Equilibration:

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The time required may vary depending on the solvent and temperature. It is advisable to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

-

Phase Separation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any suspended solid particles.

-

Alternatively, centrifuge the vial at a high speed to pellet the undissolved solid and then sample the supernatant.

-

-

Quantification:

-

Accurately dilute a known volume or mass of the clear supernatant with the solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample using the same method as for the calibration standards.

-

-

Calculation of Solubility:

-

Use the equation from the calibration curve to determine the concentration of the diluted sample.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.

-

Factors Influencing Solubility

-

Temperature: The solubility of most solids in liquids increases with temperature. It is crucial to control and report the temperature at which solubility is determined.

-

Purity of Components: The presence of impurities in either the ionic liquid or the solvent can significantly affect the measured solubility.

-

Polymorphism: Different crystalline forms of the ionic liquid may exhibit different solubilities.

Data Presentation

When reporting solubility data, it is essential to include all relevant experimental conditions. A well-structured table is the most effective way to present this information.

Table 1: Experimentally Determined Solubility of this compound at [Specify Temperature]

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetonitrile | ||||

| DMSO | ||||

| Dichloromethane | ||||

| Acetone |

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is currently lacking, this guide provides the theoretical framework and a detailed experimental protocol for its determination. By following the outlined procedures, researchers can generate reliable and reproducible solubility data, which is fundamental for the effective application of this ionic liquid in various scientific and industrial endeavors. The principles and methodologies described herein are broadly applicable to the characterization of other novel ionic liquids.

References

-

AIP Publishing. (n.d.). Dimethyl-4H-1,2,4-Triazolium Iodide in Binary Aqueous Solutions of Benzylamine and Benzamide. Retrieved from [Link]

Sources

The Synthetic Evolution of a Privileged Scaffold: A Technical Guide to the Historical Development of 1,2,4-Triazole Synthesis

Abstract

The 1,2,4-triazole core is a cornerstone of modern medicinal chemistry and drug development, embedded in a vast array of pharmaceuticals exhibiting antifungal, antiviral, anticancer, and anti-inflammatory properties. This enduring relevance is a testament to the synthetic versatility that has evolved over more than a century of chemical innovation. This in-depth technical guide provides a comprehensive journey through the historical development of 1,2,4-triazole synthesis. We will begin by exploring the foundational classical reactions that first unlocked this critical heterocycle, delving into their mechanistic underpinnings and inherent limitations. The guide will then traverse the significant advancements of the modern era, showcasing the advent of catalytic systems, microwave-assisted methodologies, and the increasing influence of green chemistry principles. This guide is intended for researchers, scientists, and drug development professionals, offering not just a historical overview, but also practical, field-proven insights and detailed experimental protocols to empower the next generation of discovery.

The Genesis: Early Discoveries and Foundational Syntheses

The story of the 1,2,4-triazole ring begins in the late 19th century. In 1885, the Swedish chemist J. A. Bladin first reported the synthesis of a 1,2,4-triazole derivative, laying the groundwork for the exploration of this new class of heterocyclic compounds.[1][2] These early forays were soon followed by the development of more robust and generalizable synthetic methods that would become the bedrock of 1,2,4-triazole chemistry for decades to come.

The Pellizzari Reaction (1911): A Foundation Built on Amides and Hydrazides

Discovered by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[3][4] The Pellizzari reaction, while foundational, is often characterized by harsh reaction conditions, typically requiring high temperatures (often exceeding 200°C) and long reaction times, which can lead to lower yields and the formation of byproducts.[3][5]

Causality in Experimental Choices: The high temperatures are necessary to drive the dehydration steps and overcome the activation energy for the cyclization. The reaction can be performed neat or in a high-boiling solvent to achieve the required temperatures.[5] A significant challenge in unsymmetrical Pellizzari reactions, where the acyl groups of the amide and acylhydrazide differ, is the potential for acyl interchange, leading to a mixture of products.[6]

Reaction Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.[3][6]

Caption: Generalized mechanism of the Pellizzari reaction.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole [6][7]

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide (e.g., 1.21 g, 10 mmol) and benzoylhydrazide (e.g., 1.36 g, 10 mmol).

-

Heating: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring. The reaction can be performed neat or in a high-boiling solvent like nitrobenzene.

-

Reaction Monitoring: Maintain the temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The solid product can be triturated with a suitable solvent like ethanol to remove impurities. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.

The Einhorn-Brunner Reaction (1905/1914): A Refined Approach with Imines and Hydrazines

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, the Einhorn-Brunner reaction involves the condensation of diacylamines (imides) with hydrazines, typically in the presence of a weak acid, to form 1,2,4-triazoles.[8][9][10][11] This method often proceeds under milder conditions than the Pellizzari reaction and offers a degree of predictability in its outcome.[12]

Causality in Experimental Choices: The use of a weak acid, such as acetic acid, facilitates the reaction by protonating the carbonyl group of the imide, making it more susceptible to nucleophilic attack by the hydrazine.[12] A key feature of this reaction is its regioselectivity when unsymmetrical diacylamines are used. The hydrazine preferentially attacks the more electrophilic carbonyl carbon. Consequently, the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the final 1,2,4-triazole product.[8]

Reaction Mechanism: The reaction begins with the protonation of one of the imide's carbonyl groups. The hydrazine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a series of dehydration and cyclization steps to yield the 1,2,4-triazole.[8]

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole [13]

-

Reactant Preparation: Dissolve N-formylbenzamide (e.g., 1.49 g, 10 mmol) and phenylhydrazine (e.g., 1.08 g, 10 mmol) in glacial acetic acid (20 mL).

-

Heating: Heat the mixture to reflux for 4 hours.

-

Work-up and Purification: Upon cooling, the product crystallizes from the solution. Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry. Further purification can be achieved by recrystallization from ethanol.

The Modern Era: Catalysis, Efficiency, and Sustainability

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in synthetic organic chemistry, with a strong emphasis on efficiency, selectivity, and sustainability. This evolution has profoundly impacted the synthesis of 1,2,4-triazoles, leading to the development of a diverse array of modern methodologies.

Copper-Catalyzed Syntheses: A Versatile and Robust Approach

Copper catalysis has emerged as a powerful tool for the construction of 1,2,4-triazoles, offering mild reaction conditions and broad substrate scope. A notable example is the copper-catalyzed one-pot synthesis from amidines and nitriles.[14] This method involves a cascade addition-oxidative cyclization, often using air as the oxidant, which aligns with green chemistry principles by producing water as the only byproduct.[14]

Causality in Experimental Choices: Copper catalysts, being relatively inexpensive and less toxic than other transition metals, are an attractive choice. The use of a heterogeneous catalyst, such as a copper complex supported on MCM-41, allows for easy recovery and recycling of the catalyst, further enhancing the sustainability of the process.[14] The choice of base and solvent can be optimized to achieve high yields.[15]

Reaction Mechanism: The proposed mechanism for the copper-catalyzed reaction of two amidines involves a sequential base-promoted intermolecular coupling followed by an intramolecular aerobic oxidative dehydrogenation.[16]

Caption: General workflow for copper-catalyzed 1,2,4-triazole synthesis.

Table 1: Comparison of Classical and Copper-Catalyzed Methods

| Method | Starting Materials | Conditions | Reaction Time | Yield | Key Advantages | Key Disadvantages |

| Pellizzari Reaction | Amide, Acylhydrazide | 220-250°C, neat | 2-4 hours | Moderate to Good | Direct synthesis of 3,5-disubstituted triazoles | Harsh conditions, potential for side products |

| Einhorn-Brunner | Diacylamine, Hydrazine | Reflux in acetic acid | 4 hours | Good | Milder conditions, predictable regioselectivity | Can produce isomeric mixtures |

| Copper-Catalyzed | Amidines, Nitriles | 120°C, CuBr, Cs2CO3 | 24 hours | 52-85% | Mild conditions, broad substrate scope, one-pot | Requires a metal catalyst |

Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including 1,2,4-triazoles.[17] By utilizing microwave irradiation to rapidly and uniformly heat the reaction mixture, MAOS can dramatically reduce reaction times from hours to minutes, often leading to increased yields and cleaner reactions.[18][19]

Causality in Experimental Choices: The choice of a microwave-transparent or highly absorbing solvent can significantly impact the efficiency of the heating. In many cases, reactions can be performed under solvent-free conditions, further enhancing the green credentials of the method. The precise temperature and pressure control afforded by modern microwave reactors allows for the optimization of reaction conditions to minimize byproduct formation.

Experimental Protocol: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide [20]

-

Reactant Preparation: In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 160°C for 10 minutes.

-

Work-up and Purification: After cooling, the product can be purified by standard techniques such as recrystallization or column chromatography.

Table 2: Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Triazoles [18]

| Reaction | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) |

| Synthesis of 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives | 8-12 hours | 78% | 10-15 minutes | 97% |

| Synthesis of piperazine-azole-fluoroquinolone derivatives | 27 hours | Not specified | 30 minutes | 96% |

Green Chemistry Approaches: A Sustainable Future for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to 1,2,4-triazoles.[21] This includes the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods like ultrasound and microwave irradiation. For instance, the use of water as a solvent or performing reactions under solvent-free conditions significantly reduces the environmental impact.

Synthesis from Thiosemicarbazides: An important and versatile route to 1,2,4-triazole-3-thiols involves the use of thiosemicarbazides. These can undergo intermolecular cyclization in an alkaline medium, followed by acidification, to yield the desired triazole.[22] This method is particularly valuable for accessing triazoles with a thiol group at the 3-position, which is a common motif in biologically active molecules.

Cycloaddition Reactions: Building the Ring with Precision

1,3-Dipolar cycloaddition reactions represent a powerful strategy for the construction of five-membered heterocyclic rings, including 1,2,4-triazoles.[23][24][25] While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone for the synthesis of 1,2,3-triazoles, analogous strategies have been developed for 1,2,4-triazoles, often involving nitriles as dipolarophiles.[26] These reactions can offer high regioselectivity and stereoselectivity, providing precise control over the final structure.

Conclusion and Future Outlook

The historical journey of 1,2,4-triazole synthesis is a compelling narrative of chemical ingenuity and adaptation. From the high-temperature condensations of the early 20th century to the elegant and efficient catalytic and microwave-assisted methods of today, the evolution of these synthetic strategies has been driven by the ever-increasing demand for this privileged scaffold in drug discovery and materials science.

Looking ahead, the future of 1,2,4-triazole synthesis will undoubtedly be shaped by the continued pursuit of sustainability and efficiency. The development of novel catalytic systems, the exploration of flow chemistry for continuous production, and the application of computational tools for reaction design will further expand the synthetic toolbox. As our understanding of the biological significance of the 1,2,4-triazole nucleus deepens, so too will the drive to create ever more sophisticated and effective methods for its construction, ensuring its continued prominence in the landscape of scientific innovation.

References

- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). Der Pharma Chemica.

-

Molecules. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

-

Mini Reviews in Organic Chemistry. (2004). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. [Link]

-

Wikipedia. (n.d.). Pellizzari reaction. [Link]

-

PubMed. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]

-

RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]

-

RSC Publishing. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]

-

PubMed Central. (n.d.). Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. [Link]

-

PubMed Central. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

-

SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]

-

Chinese Journal of Chemistry. (n.d.). Copper-Catalyzed Synthesis of 1,2,4-Triazoles via Sequential Coupling and Aerobic Oxidative Dehydrogenation of Amidines. [Link]

-

Grokipedia. (2026). Pellizzari reaction. [Link]

-

PubMed. (2005). Recent advances in 1,3-dipolar cycloaddition reactions on solid supports. [Link]

-

Organic Chemistry Portal. (2019). Heterogeneous Copper(I)-Catalyzed Cascade Addition–Oxidative Cyclization of Nitriles with 2-Aminopyridines or Amidines: Efficient and Practical Synthesis of 1,2,4-Triazoles. [Link]

-

Organic Chemistry Portal. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. [Link]

-

ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]

-

SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. [Link]

-

Wikipedia. (n.d.). Einhorn–Brunner reaction. [Link]

-

MDPI. (n.d.). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]

-

PubMed Central. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. [Link]

-

National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. [Link]

-

YouTube. (2020). Pellizzari Reaction Mechanism | Organic Chemistry. [Link]

-

Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

-

ResearchGate. (2025). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

-

Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. [Link]

-

ResearchGate. (n.d.). 1,3-dipolar cycloaddition reaction. [Link]

-

RSC Publishing. (n.d.). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. [Link]

-

Wiley Online Library. (n.d.). Einhorn-Brunner Reaction. [Link]

-